
3,6-Dodecadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dodecadiyne is an organic compound with the molecular formula C12H18 It is a member of the alkyne family, characterized by the presence of two triple bonds in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,6-Dodecadiyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For example, the reaction between 1-hexyne and 1,6-dibromohexane in the presence of a palladium catalyst can yield this compound.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,6-dibromohexane using a strong base such as potassium tert-butoxide, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and coupling reactions can be scaled up for industrial applications. The choice of catalyst, solvent, and reaction conditions would be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Dodecadiyne has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other advanced materials due to its ability to form extended π-conjugated systems.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound as a probe to study enzyme-catalyzed reactions and other biochemical processes.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 3,6-Dodecadiyne exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The triple bonds in this compound can be attacked by oxidizing agents, leading to the formation of reactive intermediates that further react to form diketones or carboxylic acids.
Reduction: Hydrogenation involves the addition of hydrogen atoms to the triple bonds, facilitated by a catalyst, resulting in the formation of alkanes or alkenes.
Substitution: Nucleophilic substitution involves the attack of a nucleophile on the electrophilic triple bonds, leading to the formation of substituted products.
Comparación Con Compuestos Similares
1,3-Butadiyne: Another alkyne with two triple bonds, but with a shorter carbon chain.
1,5-Hexadiyne: Similar structure but with a different position of the triple bonds.
3,9-Dodecadiyne: A structural isomer with triple bonds at different positions.
Propiedades
Número CAS |
918309-83-8 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
dodeca-3,6-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |
Clave InChI |
YRLSTTPAHZAQOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCC#CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


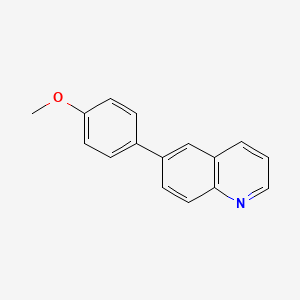
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
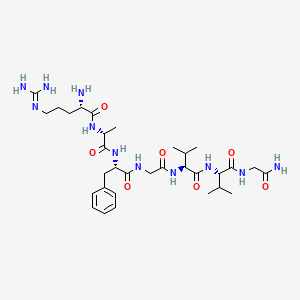
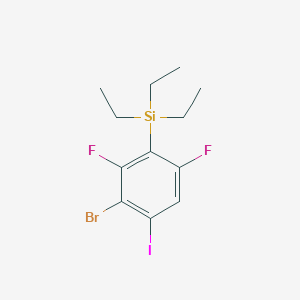
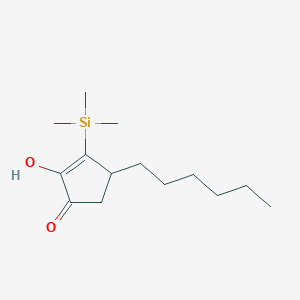
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
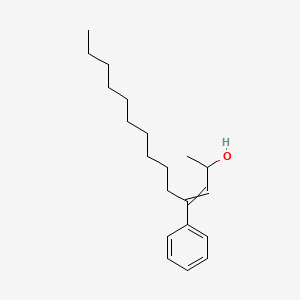
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)



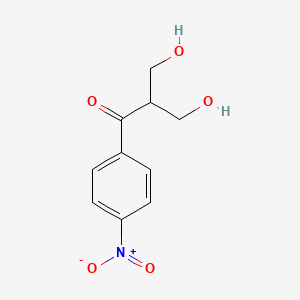
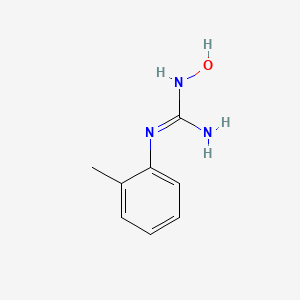
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
